7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride
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Overview
Description
“7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride” is a chemical compound that is related to the field of organic synthesis . It is a key intermediate in the synthesis of Tolvaptan, a high-efficiency, low-toxicity arginine vasopressin (AVP) antagonist .
Synthesis Analysis
The synthesis of this compound involves a four-step process . The steps include the synthesis of 5-chloro-2-(di-allyl amino)-benzaldehyde, the synthesis of 1-allyl-7-chloro-2,3,4,5-tetrahydro-1H-2,5-epoxy benzo[b]azepine, the synthesis of 1-allyl-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine, and finally, the synthesis of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine . The synthesis involves four reactions: substitution, cyclization, ring-opening, and deprotection .Molecular Structure Analysis
The molecular structure of this compound is complex, with a seven-membered heterocyclic system containing one nitrogen atom . The structure also includes a sulfonyl chloride group attached to the 8-position of the benzazepine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution, cyclization, ring-opening, and deprotection . These reactions are part of a one-pot synthesis process, which is a type of synthesis that involves conducting multiple reactions in a single reaction vessel without the need for isolation of intermediates .Scientific Research Applications
- Clinical Use : This compound is employed to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .
- Research Context : Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, including this compound, and performed molecular docking studies as an anti-HIV-1 agent .
Vasopressin V2 Receptor Antagonist
Anti-HIV-1 Activity
Pharmaceutical Testing Reference Standard
Future Directions
The synthesis of this compound and related compounds continues to be a topic of research, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, and reveal previously unknown unique pharmacological properties of these compounds . The development of more efficient and cost-effective synthesis methods could facilitate industrial-scale production .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride is the arginine vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body .
Mode of Action
7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride acts as a selective, competitive antagonist at the arginine vasopressin V2 receptor . This means it binds to the receptor and prevents it from activating, thereby inhibiting the effects of vasopressin .
Biochemical Pathways
By blocking the arginine vasopressin V2 receptor, this compound disrupts the normal function of vasopressin, a hormone that regulates water balance in the body . This leads to an increase in water excretion through the kidneys, helping to correct conditions such as hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .
Pharmacokinetics
Its solubility in methanol and chloroform suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of 7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride’s action result in an increased excretion of water from the body . This can help to correct imbalances in body fluid and electrolyte levels, particularly in conditions such as hyponatremia .
properties
IUPAC Name |
7-chloro-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHPASOHURRULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride |
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